(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile
Description
Properties
CAS No. |
81430-43-5 |
|---|---|
Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-[4-[2-cyanoethyl(ethyl)amino]phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H15N5/c1-2-21(9-3-8-17)15-6-4-13(5-7-15)16(12-20)14(10-18)11-19/h4-7,14,16H,2-3,9H2,1H3 |
InChI Key |
KHHSMWZZBJZSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamino group is introduced to the phenyl ring. The resulting intermediate is then subjected to further reaction with acrylonitrile under controlled conditions to introduce the cyano groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.
Scientific Research Applications
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s tricyanated ethylene core distinguishes it from related dicarbonitrile derivatives. For example, 3-(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile () features two cyano groups attached to a phenazine scaffold and a diphenylamino substituent. Key structural differences include:
However, the diphenylamino group in the phenazine derivative provides stronger electron-donating properties, balancing the electron-withdrawing cyano groups for optoelectronic tunability.
Electronic and Optoelectronic Properties
- Electron-Withdrawing Capacity : The tricyanated ethylene core likely exhibits stronger electron affinity compared to dicarbonitrile analogues due to increased polarization from the third -CN group. This could enhance n-type semiconductor behavior.
- Solubility and Processing: The 2-cyanoethyl-ethylamino substituent may improve solubility in polar solvents compared to bulkier diphenylamino groups, facilitating solution-based device fabrication.
Q & A
Q. What synthetic routes are available for synthesizing (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Key Steps : Begin with a cyanoethylation reaction of the primary amine group, followed by sequential tricarbonylation. Use anhydrous conditions (e.g., DMF as solvent) to minimize hydrolysis of nitrile groups.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–80°C) to balance reaction rate and byproduct formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Excess ethylamine derivatives may lead to side reactions; stoichiometric control is essential.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : Use H and C NMR to confirm the ethylamino and cyanoethyl groups. For example, the cyanoethyl group’s CH protons appear as a triplet (~2.5–3.0 ppm), while aromatic protons resonate at 6.8–7.5 ppm .
- FTIR : Confirm nitrile stretches (C≡N) at ~2220–2240 cm and secondary amine (N-H) at ~3300 cm.
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Q. What purification methods are recommended post-synthesis, and how can impurities be identified?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate crystalline forms. Monitor purity via melting point analysis.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases can separate nitrile-containing byproducts. Compare retention times with standards .
- Impurity Profiling : LC-MS/MS identifies side products like hydrolyzed amides or unreacted intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density distributions, focusing on the tricarbonitrile moiety’s electrophilic sites. Compare HOMO-LUMO gaps to assess redox potential .
- Molecular Docking : Employ AutoDock Vina to simulate binding with enzymes (e.g., cytochrome P450). Validate predictions with in vitro inhibition assays .
- Contradictions : Discrepancies between predicted and observed binding affinities may arise from solvent effects or protein flexibility—incorporate molecular dynamics (MD) simulations to refine models .
Q. How can researchers resolve contradictions in stability data under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acids) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Discrepancies may stem from pH-dependent degradation pathways—test stability in buffered solutions (pH 3–9) .
- Mechanistic Probes : Isotope labeling (C or N) can trace degradation pathways and validate proposed mechanisms .
Q. What methodological approaches are used to study the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
- Partitioning Studies : Measure log (octanol-water) to assess bioaccumulation potential. Use OECD 117 shake-flask method .
- Biotic Transformation : Incubate with soil microbes or liver microsomes to identify metabolites (e.g., via LC-QTOF-MS). Compare with abiotic degradation controls .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to establish EC values .
Q. How can X-ray crystallography elucidate the compound’s structural and electronic properties?
Methodological Answer:
- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen positions via SHELXL refinement .
- Charge Density Analysis : Multipole refinement (e.g., using XD2016) maps electron density around nitrile groups to assess polarization effects .
- Validation : Check for crystallographic disorders (e.g., using PLATON) and compare bond lengths/angles with DFT-optimized structures .
Q. How can researchers design experiments to assess the compound’s cytotoxicity and mechanistic pathways?
Methodological Answer:
- Cell-Based Assays : Use MTT or resazurin assays in HepG2 or HEK293 cells. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
- Mechanistic Probes : Perform ROS detection (DCFH-DA) and mitochondrial membrane potential assays (JC-1 staining) to identify oxidative stress or apoptosis pathways .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound .
Methodological Notes
- Theoretical Frameworks : Link studies to concepts like Hammett substituent constants (for nitrile reactivity) or QSAR models for toxicity prediction .
- Data Reproducibility : Document solvent purity, instrument calibration, and statistical methods (e.g., ANOVA for triplicate experiments) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
